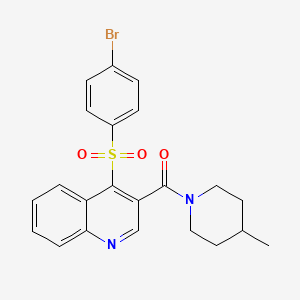

(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-bromophenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O3S/c1-15-10-12-25(13-11-15)22(26)19-14-24-20-5-3-2-4-18(20)21(19)29(27,28)17-8-6-16(23)7-9-17/h2-9,14-15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSJDGXYXHGDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is . The structure features a quinoline ring, a bromophenyl sulfonyl group, and a piperidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antitumor Activity :

- Research indicates that derivatives of quinoline and piperidine possess significant antitumor properties. Compounds similar to this structure have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. For instance, studies on quinoline derivatives have demonstrated their ability to inhibit tumor growth by targeting specific oncogenic pathways .

- Antibacterial Activity :

-

Enzyme Inhibition :

- The sulfonamide moiety is known for its role as an enzyme inhibitor. This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, showing promising results that indicate potential use in treating conditions like Alzheimer's disease and urinary tract infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

- Bromine Substitution : The presence of the bromine atom on the phenyl ring enhances the compound's lipophilicity, which may improve its cellular uptake and bioavailability .

- Piperidine Moiety : The 4-methylpiperidine component contributes to the overall pharmacological profile by enhancing binding affinity to biological targets due to its flexible structure .

Case Studies

Several studies have explored the biological effects of similar compounds:

- Antitumor Efficacy :

- Antibacterial Screening :

- Enzyme Inhibition Studies :

Data Table: Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone

- Structural Differences: Quinoline Substitution: Chlorine at the 6-position (vs. unsubstituted in the target compound). Sulfonyl Group: 4-Ethylphenyl (vs. 4-bromophenyl). Molecular Formula: C₂₄H₂₅ClN₂O₃S (MW: 457.0) .

- Chlorine’s smaller size and lower electronegativity may reduce halogen bonding efficacy in target interactions.

(6-Fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

- Structural Differences: Quinoline Substitution: Fluorine at the 6-position. 4-Position: Vinylsulfonyl-piperazine (vs. bromophenyl-sulfonyl). 3-Position: Methylsulfonyl-piperazine (vs. 4-methylpiperidine) .

- Functional Implications :

- Piperazine rings introduce additional hydrogen-bonding sites, improving solubility.

- Vinylsulfonyl groups may confer reactivity for covalent binding to biological targets.

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone

- Structural Differences: Quinoline Substitution: Methanone at the 2-position (vs. 3-position). Sulfonyl Group: 2-(Trifluoromethyl)phenyl (vs. 4-bromophenyl) .

- Functional Implications: The trifluoromethyl group’s strong electron-withdrawing nature enhances sulfonyl group stability and target affinity. Substitution at the quinoline-2-position may sterically hinder interactions with planar binding sites.

(4-Bromo-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone

- Structural Differences: Core Structure: Lacks quinoline; instead, a bromo-fluorophenyl group is directly linked to a piperazine-methanone .

- Functional Implications: Simplified structure may reduce synthetic complexity but limit π-π stacking interactions afforded by the quinoline ring.

Comparative Analysis Table

Research Findings and Implications

- Biological Activity : The target compound’s bromophenyl-sulfonyl group likely facilitates halogen bonding with proteins, as seen in kinase inhibitors . Piperidine’s lipophilicity may enhance blood-brain barrier penetration compared to piperazine analogs .

- Synthetic Challenges : Introducing the bromophenyl-sulfonyl group requires controlled sulfonylation conditions to avoid over-reactivity, whereas chloro/ethyl analogs are more straightforward .

- Crystallographic Data: SHELX software () has been widely used to resolve structures of similar compounds, confirming the planar quinoline core and sulfonyl group geometry .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and what experimental conditions optimize yield?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and aryl boronic acids. Key steps include:

- Reflux conditions : 80°C under nitrogen for 24 hours with a toluene/methanol solvent system.

- Purification : Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) .

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of brominated precursor to boronic acid) and inert atmosphere maintenance to prevent catalyst deactivation.

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Confirm sulfonyl and quinoline proton environments (δ 7.5–8.5 ppm for aromatic protons).

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase (retention time ~12–15 min) .

Cross-validate results with X-ray crystallography if single crystals are obtainable (as demonstrated for analogous sulfonyl-quinoline derivatives) .

Q. Q3. What safety protocols are critical during handling?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks from fine powders.

- Storage : In airtight containers under argon at –20°C to prevent hydrolysis of the sulfonyl group .

Refer to SDS guidelines for spill management and first-aid measures (e.g., ethanol/water rinses for skin contact) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and cell lines with consistent passage numbers.

- Control for degradation : Pre-screen compound stability via LC-MS after 24-hour incubation in assay media (e.g., DMEM at 37°C). Degradation products may confound activity readings .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicates across labs, accounting for batch-to-batch variability in synthesis .

Q. Q5. What strategies improve the compound’s stability in aqueous buffers for pharmacokinetic studies?

Methodological Answer:

- pH optimization : Maintain buffers at pH 6.5–7.5 to minimize sulfonyl group hydrolysis.

- Cryopreservation : Store stock solutions in DMSO at –80°C and avoid freeze-thaw cycles.

- Surfactant additives : Include 0.01% Tween-80 to enhance solubility and reduce aggregation .

Validate stability via UV-Vis spectroscopy (monitor absorbance at λmax 270 nm over 48 hours) .

Q. Q6. How can computational modeling guide the design of derivatives with enhanced target binding?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on the sulfonyl-quinoline moiety’s electrostatic contributions.

- QSAR analysis : Correlate substituent effects (e.g., 4-bromo vs. 4-methyl) with IC50 values from enzyme inhibition assays.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket stability .

Q. Q7. What experimental designs mitigate batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and intermediate purity.

- Design of Experiments (DoE) : Vary catalyst loading (0.5–2 mol%) and temperature (70–90°C) to identify robust conditions via response surface methodology .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as residual solvent limits (<500 ppm) .

Data Reproducibility & Validation

Q. Q8. How should researchers address discrepancies in spectral data between synthetic batches?

Methodological Answer:

- Batch normalization : Re-crystallize all batches from a 9:1 chloroform/methanol mixture to standardize crystal packing effects.

- Inter-lab calibration : Share NMR samples with a certified reference lab (e.g., using ERETIC2 for quantitative <sup>13</sup>C NMR) .

- Artifact identification : Compare HRMS fragmentation patterns to rule out isobaric impurities .

Q. Q9. What metrics validate the compound’s selectivity in multi-target screening assays?

Methodological Answer:

- Selectivity index (SI) : Calculate SI = IC50(off-target)/IC50(primary target). Aim for SI >10.

- Counter-screening : Test against structurally related enzymes (e.g., PDE4 vs. PDE5) at 10× IC50 concentrations.

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.